molecular formula C₄₈H₇₈O₂₂ B1144992 (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid CAS No. 26339-92-4

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

Cat. No.: B1144992
CAS No.: 26339-92-4
M. Wt: 1007.12
InChI Key:
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Mechanism of Action

Target of Action

Aesculuside B, a triterpene saponin derived from the horse chestnut (Aesculus hippocastanum), primarily targets endothelial cells and inflammatory pathways. Its main role is to modulate inflammation and vascular function .

Mode of Action

Aesculuside B interacts with cell membranes, leading to changes in membrane permeability. This interaction results in the modulation of eicosanoids and inhibition of the nuclear factor-kappa B (NF-κB) pathway . By inhibiting NF-κB, Aesculuside B reduces the expression of pro-inflammatory cytokines and adhesion molecules, thereby diminishing the inflammatory response .

Biochemical Pathways

The primary biochemical pathways affected by Aesculuside B include the NF-κB signaling pathway and the eicosanoid synthesis pathway. Inhibition of NF-κB leads to reduced transcription of genes involved in inflammation, while modulation of eicosanoids affects the production of prostaglandins and leukotrienes, which are key mediators of inflammation .

Pharmacokinetics

Aesculuside B exhibits specific absorption, distribution, metabolism, and excretion (ADME) properties. It is absorbed in the gastrointestinal tract, distributed primarily to vascular tissues, metabolized in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, Aesculuside B’s action results in decreased endothelial permeability, reduced leukocyte adhesion, and lower levels of pro-inflammatory cytokines. Cellular effects include stabilization of the endothelial barrier and prevention of edema .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of Aesculuside B. For instance, acidic environments may enhance its stability, while high temperatures could degrade the compound. Additionally, interactions with other medications or dietary components may alter its pharmacokinetics and overall effectiveness .

Aesculuside B’s multifaceted mechanism of action highlights its potential as a therapeutic agent for inflammatory and vascular conditions

: Anti-inflammatory and Anti-cancer Properties of β-Escin : Molecular Mechanism for Cellular Response to β-Escin

Biochemical Analysis

Biochemical Properties

Aesculuside B plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Aesculuside B has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it interacts with proteins involved in cell signaling pathways, which may contribute to its antitumor effects . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to inhibition or modulation of their activity.

Cellular Effects

Aesculuside B exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Aesculuside B can inhibit the proliferation of cancer cells by affecting the cell cycle and inducing apoptosis . It also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, Aesculuside B can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of Aesculuside B involves several key processes. At the molecular level, Aesculuside B exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Aesculuside B binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to its anti-inflammatory and antitumor effects . Additionally, it can inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators . Changes in gene expression are also a critical aspect of its molecular mechanism, as Aesculuside B can modulate the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aesculuside B can change over time. Studies have shown that Aesculuside B is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with Aesculuside B demonstrating sustained anti-inflammatory and antitumor effects over time . The stability and degradation of Aesculuside B can influence its efficacy and potency in long-term experiments.

Dosage Effects in Animal Models

The effects of Aesculuside B vary with different dosages in animal models. At lower doses, Aesculuside B has been shown to exhibit anti-inflammatory and antitumor effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been reported, where a minimum effective dose is required to achieve the desired therapeutic effects. It is essential to determine the optimal dosage to maximize the benefits of Aesculuside B while minimizing potential adverse effects.

Metabolic Pathways

Aesculuside B is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in key metabolic processes . For instance, Aesculuside B can inhibit the activity of enzymes involved in lipid metabolism, leading to reduced lipid accumulation and potential anti-obesity effects . Additionally, it may interact with cofactors such as NADH and NADPH, influencing redox reactions and cellular energy balance.

Transport and Distribution

The transport and distribution of Aesculuside B within cells and tissues involve several mechanisms. Aesculuside B can be transported across cell membranes through passive diffusion or active transport mediated by specific transporters . Once inside the cells, it can bind to various proteins and accumulate in specific cellular compartments. The distribution of Aesculuside B within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to tissue components . Understanding the transport and distribution of Aesculuside B is crucial for optimizing its therapeutic potential.

Subcellular Localization

Aesculuside B exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm, nucleus, and other cellular compartments . The subcellular localization of Aesculuside B is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, Aesculuside B may contain nuclear localization signals that facilitate its transport into the nucleus, where it can modulate gene expression . Understanding the subcellular localization of Aesculuside B is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid can be synthesized through the extraction of natural sources, particularly from the seeds of Aesculus chinensis. The extraction process typically involves the use of solvents such as methanol and water. The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the seeds of Aesculus chinensis. The seeds are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol. The extract is concentrated and purified using techniques such as high-speed counter-current chromatography (HSCCC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products Formed: The major products formed from the hydrolysis of this compound include its aglycone form and various sugar moieties .

Scientific Research Applications

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid is part of a group of triterpenoid saponins isolated from Aesculus chinensis. Similar compounds include Aesculusosides A, C, D, E, and F . These compounds share a similar pentacyclic triterpenoid framework but differ in their glycosidic chains and specific functional groups. This compound is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its distinct pharmacological properties .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O22/c1-43(2)13-20-19-7-8-24-44(3)11-10-26(45(4,17-51)23(44)9-12-46(24,5)47(19,6)14-25(53)48(20,18-52)38(62)37(43)61)67-42-35(69-41-32(59)30(57)28(55)22(16-50)66-41)33(60)34(36(70-42)39(63)64)68-40-31(58)29(56)27(54)21(15-49)65-40/h7,20-38,40-42,49-62H,8-18H2,1-6H3,(H,63,64)/t20-,21+,22+,23+,24+,25+,26-,27+,28+,29-,30-,31+,32+,33-,34-,35+,36-,37-,38-,40-,41-,42+,44-,45+,46+,47+,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYGNCHWUKMUKE-YYXJHCSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317214
Record name Desacylescin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1007.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26339-92-4
Record name Desacylescin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26339-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desacylescin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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